4-(Formyloxy)-2-methoxyphenyl acetate
Description
4-(Formyloxy)-2-methoxyphenyl acetate (CAS 881-68-5), also known as 4-formyl-2-methoxyphenyl acetate or acetylvanillin, is an aromatic ester derived from vanillin. Its molecular formula is C₁₀H₁₀O₅, with a molecular weight of 210.18 g/mol (). The compound features a formyloxy group (-OCHO) at the 4-position and a methoxy group (-OCH₃) at the 2-position of the benzene ring, along with an acetyl ester (-OAc) ().
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(4-formyloxy-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C10H10O5/c1-7(12)15-9-4-3-8(14-6-11)5-10(9)13-2/h3-6H,1-2H3 |
InChI Key |
FMDOTVZKUPWHBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)OC=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(Formyloxy)-2-methoxyphenyl acetate with structurally or functionally related compounds, highlighting key differences in structure, synthesis, and applications.
Key Structural and Functional Differences:
Functional Groups :
- Formyloxy vs. Allyl : Eugenyl acetate (allyl) is less polar than this compound (formyloxy), impacting volatility and solubility .
- Ester Variations : Methyl esters (e.g., methyl 2-(2-methoxyphenyl) acetate) are hydrolytically less stable than acetyl esters .
Synthetic Complexity: ChemDiv 2648-4231 requires multi-step cyclization (hexahydroquinoline core) compared to the straightforward O-acylation of vanillin .
Pharmacological Relevance: Thymoxamine’s dimethylaminoethoxy group enables receptor binding, unlike the target compound, which lacks nitrogenous moieties .
Research Findings:
- Yield Efficiency: The target compound’s synthesis (O-acylation) is high-yielding (~55–59% for similar acetylated phenols), comparable to eugenyl acetate .
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